5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde

Catalog No.
S14155480
CAS No.
M.F
C14H8BrClF3NO2
M. Wt
394.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]met...

Product Name

5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde

IUPAC Name

5-bromo-3-[[3-chloro-5-(trifluoromethyl)phenyl]methoxy]pyridine-2-carbaldehyde

Molecular Formula

C14H8BrClF3NO2

Molecular Weight

394.57 g/mol

InChI

InChI=1S/C14H8BrClF3NO2/c15-10-4-13(12(6-21)20-5-10)22-7-8-1-9(14(17,18)19)3-11(16)2-8/h1-6H,7H2

InChI Key

ZYVHZPTVMPWSDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)COC2=C(N=CC(=C2)Br)C=O

5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde is a complex organic compound characterized by a pyridine ring substituted with various functional groups. The molecular structure includes a bromine atom at the 5-position of the pyridine, a methoxy group attached to a phenyl ring that is further substituted with a chlorine atom and a trifluoromethyl group, and an aldehyde functional group at the 2-position of the pyridine. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.

Typical of aldehydes and aromatic compounds, including:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles to form alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, influenced by the electron-withdrawing trifluoromethyl and chloro groups.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains.
  • Antitumor Activity: Certain related compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: The presence of specific substituents may allow for inhibition of enzymes involved in disease pathways.

The synthesis of 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde can be achieved through several methods:

  • Starting Material Preparation: Synthesize the starting pyridine compound through halogenation and methoxylation.
  • Substitution Reactions: Introduce the trifluoromethyl and chloro substituents via electrophilic aromatic substitution.
  • Aldehyde Formation: Convert the suitable precursor into an aldehyde using oxidation reactions, such as using dichromate or other oxidizing agents.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug development targeting specific diseases.
  • Agrochemicals: Possible use as a pesticide or herbicide due to its biological activity.
  • Material Science: Utilization in developing new materials with specific electronic properties.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with biological macromolecules.
  • Metabolic Pathway Analysis: Investigating how the compound is metabolized in biological systems.
  • Receptor Binding Affinity: Assessing how well it binds to specific receptors relevant to its biological activity.

Similar Compounds

Several compounds share structural similarities with 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde, including:

  • 5-Bromo-2-methoxypyridine - Lacks the complex phenyl substitution but retains bromine and methoxy groups.
  • 3-Chloro-5-trifluoromethylphenol - Similar aromatic structure but differs by lacking the pyridine ring and aldehyde functionality.
  • 4-Chloro-3-methoxypyridine - Contains a methoxy group on a pyridine but lacks the trifluoromethyl group.

Comparison Table

Compound NameStructural FeaturesUnique Attributes
5-Bromo-2-methoxypyridineBromine, MethoxySimpler structure, no phenyl ring
3-Chloro-5-trifluoromethylphenolChlorine, TrifluoromethylNo pyridine ring
4-Chloro-3-methoxypyridineChlorine, MethoxyDifferent position of substituents

The uniqueness of 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde lies in its intricate combination of functional groups that may enhance its reactivity and biological profile compared to these similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Exact Mass

392.93790 g/mol

Monoisotopic Mass

392.93790 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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